3-(4-(4-(4-(5-oxo-1,6-naphthyridin-6(5H)-yl)phenyl)piperazin-1-yl)butyl)-1H-indole-5-carbonitrile
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Overview
Description
Aryl piperazine derivative 15 is a compound belonging to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in the development of drugs due to their versatile chemical properties and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aryl piperazine derivative 15 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods: Industrial production of aryl piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives with high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Aryl piperazine derivative 15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted piperazine derivatives, which can be further modified for specific applications .
Scientific Research Applications
Aryl piperazine derivative 15 has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to bind to various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of aryl piperazine derivative 15 involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness: Aryl piperazine derivative 15 is unique due to its specific aryl substitution, which imparts distinct chemical and biological properties. This uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be present in other piperazine derivatives .
Properties
Molecular Formula |
C31H30N6O |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3-[4-[4-[4-(5-oxo-1,6-naphthyridin-6-yl)phenyl]piperazin-1-yl]butyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C31H30N6O/c32-21-23-6-11-29-28(20-23)24(22-34-29)4-1-2-14-35-16-18-36(19-17-35)25-7-9-26(10-8-25)37-15-12-30-27(31(37)38)5-3-13-33-30/h3,5-13,15,20,22,34H,1-2,4,14,16-19H2 |
InChI Key |
FGYLPIJGSRWQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC=C(C=C4)N5C=CC6=C(C5=O)C=CC=N6 |
Origin of Product |
United States |
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